3-Aminobenzene-1,2-dicarbohydrazide
Description
3-Aminobenzene-1,2-dicarbohydrazide is a benzene derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1- and 2-positions and an amino (-NH₂) group at the 3-position.
Properties
CAS No. |
16031-26-8 |
|---|---|
Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-aminobenzene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H11N5O2/c9-5-3-1-2-4(7(14)12-10)6(5)8(15)13-11/h1-3H,9-11H2,(H,12,14)(H,13,15) |
InChI Key |
UMULKNIDVSBBLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN |
Other CAS No. |
16031-26-8 |
Synonyms |
3-aminobenzene-1,2-dicarbohydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Inferred from structural analogs.
Key Observations :
- Functional Groups: The carbohydrazide derivatives differ from carboxylic acids (3-aminophthalic acid) in reactivity. Carbohydrazides can form hydrazones, while carboxylic acids participate in esterification or salt formation .
- Substituent Effects: The amino group in the 3-position (vs. nitro in 4-nitrophthalhydrazide) enhances nucleophilicity, enabling reactions like diazotization or cross-coupling .
Physical and Chemical Properties
Key Observations :
- Solubility : Carbohydrazides generally exhibit lower water solubility than carboxylic acids due to reduced polarity.
- Stability: The nitro group in 4-nitrophthalhydrazide introduces instability and explosive hazards, whereas the amino group in this compound may require protection from oxidation .
Key Observations :
- Pharmaceuticals: 3-Aminophthalic acid derivatives are linked to drug development (e.g., Apremilast impurities) .
- Energetic Materials : Nitro-substituted carbohydrazides are precursors in explosives .
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